Acetochlor-13C4
Description
Properties
Molecular Formula |
C₁₀¹³C₄H₂₀ClNO₂ |
|---|---|
Molecular Weight |
273.74 |
Synonyms |
2-Chloro-N-(ethoxy-methyl)-N-(2-ethyl-6-methylphenyl)acetamide-13C4; 2’-Ethyl-6’-methyl-N-(ethoxymethyl)-2-chloroacetanilide-13C4; Acenit-13C4; Acetal-13C4; Acetal (herbicide)-13C4; Acetochlor-13C4; Azetochlor-13C4; Guardian-13C4; Guardian (herbicide |
Origin of Product |
United States |
Synthesis and Analytical Characterization of Acetochlor 13c4 for Research Applications
Methodologies for Isotopic Synthesis of Acetochlor-13C4
The synthesis of this compound involves the incorporation of four carbon-13 (¹³C) atoms into the acetochlor (B104951) molecule. The specific placement of these labels can vary, but a common approach involves labeling the aromatic ring, which provides a stable and analytically significant marker. For instance, Cambridge Isotope Laboratories, Inc. provides Acetochlor labeled with six ¹³C atoms on the phenyl ring (Acetochlor (ring-¹³C₆, 99%)). isotope.com The general synthetic strategies are adapted from established methods for producing unlabeled acetochlor, such as the "methylene method". google.comgoogle.com
A plausible synthetic route for a ring-labeled this compound would begin with a custom-synthesized, isotopically enriched precursor, such as 2-ethyl-6-methylaniline-¹³C₄. This labeled aniline (B41778) is the cornerstone of the synthesis, and its preparation is a critical step.
Imine Formation: The labeled 2-ethyl-6-methylaniline-¹³C₄ is reacted with formaldehyde (B43269) or paraformaldehyde. This reaction typically occurs in a non-aromatic solvent and results in the formation of an N-methylene aniline intermediate. google.com
Acylation: The intermediate imine is then acylated using chloroacetyl chloride. This step attaches the chloroacetyl group to the nitrogen atom. google.comgoogle.com
Ethoxymethylation: The final step involves the reaction of the acylated intermediate with ethanol, often in the presence of an acid-binding agent, to introduce the ethoxymethyl group, yielding the final this compound product. google.comiaea.orgiaea.org
Spectroscopic and Chromatographic Confirmation of Isotopic Purity and Labeling Position
Following synthesis, the identity, isotopic purity, and position of the ¹³C labels must be unequivocally confirmed. This is achieved through a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the molecular structure and pinpointing the location of the ¹³C labels.
¹³C NMR: The ¹³C NMR spectrum of this compound would exhibit significantly enhanced signals for the four labeled carbon atoms. The chemical shifts of these signals confirm their electronic environment within the molecule, while their intensity relative to the natural-abundance ¹³C signals from the unlabeled positions provides a preliminary measure of isotopic enrichment.
¹H NMR: The proton NMR spectrum provides further confirmation through the observation of carbon-proton coupling constants (J-coupling). The protons directly attached to the ¹³C-labeled carbons will appear as doublets (due to ¹JCH coupling), and protons two or three bonds away may also show smaller couplings (²JCH and ³JCH). The presence and magnitude of these specific couplings provide definitive proof of the label positions.
Mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC), is essential for verifying the molecular weight of the labeled compound and quantifying its isotopic enrichment. mdpi.com
The molecular weight of unlabeled acetochlor is approximately 269.77 g/mol . sigmaaldrich.com The incorporation of four ¹³C atoms instead of ¹²C atoms increases the molecular weight by approximately 4 Da. Therefore, the molecular ion peak ([M]⁺) for this compound will appear at a higher mass-to-charge ratio (m/z) than the unlabeled compound.
In practice, analysis by GC-MS would show a clear shift in the mass of the molecular ion and key fragment ions. For example, a known GC-MS method for unlabeled acetochlor monitors the abundant chlorine-containing ions at m/z 225/223. ub.edu For a ring-labeled this compound, these fragment ions, which retain the labeled ring, would also be shifted by 4 Da, providing further evidence of successful labeling. This mass shift is the basis for its use as an internal standard in isotope dilution analysis. epa.gov
Preparation and Validation of this compound Reference Standards for Quantitative Analysis
This compound is primarily used as an internal standard for the quantitative analysis of native acetochlor in various environmental and biological samples. The use of a stable isotope-labeled internal standard in an isotope dilution method is considered a gold-standard quantification technique. epa.govepa.gov
The preparation of a certified reference material (CRM) involves several key steps:
Purification: The synthesized this compound is purified to a very high degree, typically using chromatographic techniques, to remove any unlabeled acetochlor and other synthetic impurities.
Accurate Formulation: A precise amount of the purified, labeled compound is dissolved in a high-purity solvent, such as acetonitrile (B52724) or methanol, to create a stock solution with a certified concentration. isotope.comaccustandard.com
Validation and Certification: The final reference standard must be rigorously validated. This process involves confirming its identity, purity, and concentration using multiple analytical methods. The production and certification are often performed in accordance with international standards such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). sigmaaldrich.comlgcstandards.com
When used in an analytical method, a known amount of the this compound reference standard is added to a sample at the beginning of the preparation procedure. epa.gov Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same potential losses during extraction, cleanup, and analysis. By measuring the ratio of the unlabeled analyte to the labeled standard in the final extract using MS, the initial concentration of the analyte in the sample can be calculated with high accuracy and precision, effectively correcting for procedural variations. epa.govepa.gov
Data Tables
Table 1: Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Name | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide-¹³C₄ | |
| Parent CAS Number | 34256-82-1 | isotope.comsigmaaldrich.comaccustandard.comnih.gov |
| Labeled CAS Number | 2483735-83-5 (for ring-¹³C₆) | isotope.com |
| Molecular Formula | C₁₀¹³C₄H₂₀ClNO₂ | |
| Molecular Weight | Approx. 273.7 g/mol (for ¹³C₄) | sigmaaldrich.com |
| Application | Internal standard for quantitative analysis, environmental analysis, metabolite studies | isotope.comepa.gov |
| Analytical Techniques | NMR, GC-MS, LC-MS/MS | mdpi.comub.edu |
Advanced Analytical Methodologies Employing Acetochlor 13c4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The use of Acetochlor-13C4 in this context significantly enhances the quality and reliability of analytical data.
In quantitative analysis, this compound is employed as an ideal internal standard in a technique known as isotope dilution mass spectrometry. Because this compound is chemically almost identical to the native Acetochlor (B104951), it co-elutes during chromatographic separation and exhibits nearly the same ionization efficiency and fragmentation behavior in the mass spectrometer. researchgate.net This co-elution is a significant advantage over other types of labeled standards, such as those labeled with deuterium (B1214612) (²H), where chromatographic separation from the analyte can sometimes occur, reducing the effectiveness of the standard. researchgate.net
The key advantage is its ability to compensate for variations during sample preparation and analysis. Any loss of analyte during extraction, or fluctuations in instrument response (ion suppression or enhancement) caused by the sample matrix, will affect the labeled standard and the unlabeled analyte equally. researchgate.net By measuring the ratio of the signal from the native analyte to that of the known concentration of the added this compound, a highly accurate and precise quantification can be achieved, even at parts-per-trillion levels. hpst.cz This approach is crucial for monitoring Acetochlor and its metabolites, such as ethanesulfonic acid (ESA) and oxanilic acid, in environmental samples like surface water or in agricultural products. researchgate.net
Table 1: Key Research Findings on the Use of ¹³C-Labeled Standards in LC-MS/MS
| Research Finding | Significance for this compound Analysis | Source(s) |
| ¹³C-labeled internal standards (IS) co-elute with their corresponding analytes under various chromatographic conditions. | Ensures that the internal standard and analyte experience the same matrix effects and instrument conditions, leading to more accurate correction and quantification. | researchgate.net |
| Use of ¹³C-labeled IS demonstrated an improved ability to compensate for ion suppression effects compared to deuterium-labeled IS. | Provides more reliable and linear results, especially at high analyte concentrations where ion suppression can be significant. | researchgate.net |
| Isotope dilution analysis allows for the correction of isotopomer labeling curves in dynamic ¹³C-labeling experiments. | Enables precise tracking and quantification of metabolic pathways and the rate of transformation of Acetochlor into its various metabolites. | wustl.edu |
| LC-MS/MS methods utilizing internal standards can achieve detection limits in the parts-per-trillion (ppt) range for herbicides in water. | Highlights the sensitivity of the method, making it suitable for environmental monitoring where contaminant levels are extremely low. | hpst.cz |
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be broadly divided into targeted and untargeted approaches. This compound is a valuable tool in both paradigms.
Targeted Metabolomics: This approach focuses on quantifying a predefined set of known metabolites. In studies examining the fate of Acetochlor, analysts can develop specific methods to detect and quantify expected transformation products. By spiking a sample with this compound, the resulting labeled metabolites can be used as internal standards for their unlabeled counterparts, enabling precise quantification of the metabolic products formed from native Acetochlor in the sample. nih.gov
Untargeted Metabolomics: This exploratory approach aims to identify and relatively quantify as many metabolites as possible in a sample to discover unexpected changes. nih.gov When this compound is introduced into a biological system (e.g., a soil microcosm or cell culture), its metabolites can be distinguished from the thousands of endogenous background signals. nih.gov The unique isotopic pattern of the ¹³C-labeled metabolites acts as a filter, allowing researchers to confidently identify novel transformation products of Acetochlor that might otherwise have been missed. This technique, sometimes referred to as isotopic ratio outlier analysis (IROA), leverages the mass shift and characteristic isotopic pattern to differentiate biological signals from artifacts and background noise. nih.gov
To achieve optimal performance in an LC-MS/MS analysis involving Acetochlor and this compound, careful optimization of both chromatographic and mass spectrometric parameters is essential.
Chromatographic Optimization: The goal is to achieve sharp, symmetrical peaks with good separation from other matrix components. Parameters to be optimized include:
LC Column: Selecting a column with appropriate chemistry (e.g., C18) to retain Acetochlor.
Mobile Phase: Adjusting the composition of solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol) to ensure proper elution. nih.gov
Gradient Elution: Programming a gradual change in the mobile phase composition to effectively separate Acetochlor from other compounds in the sample. nih.gov
Mass Spectrometric Optimization: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves isolating a specific precursor ion and monitoring for a specific product ion after fragmentation. Distinct MRM transitions must be optimized for both the unlabeled Acetochlor and the labeled this compound.
Table 2: Example of Optimized LC-MS/MS Parameters for Herbicide Analysis
| Parameter | Setting | Purpose | Source(s) |
| LC System | |||
| Column | C18, sub 2 µm particle size | High-resolution separation of analytes. | researchgate.net |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. | nih.gov |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. | nih.gov |
| Gradient | Linear gradient from low to high %B | To ensure separation and timely elution. | nih.gov |
| MS System | |||
| Ionization Mode | Electrospray Ionization (ESI), Positive | To efficiently ionize Acetochlor. | nih.gov |
| Precursor Ion (Acetochlor) | [M+H]⁺ | The mass of the intact, ionized molecule. | hpst.cz |
| Product Ion (Acetochlor) | Specific fragment ion | A characteristic piece of the molecule used for quantification. | hpst.cz |
| Precursor Ion (this compound) | [M+4+H]⁺ | The mass of the labeled internal standard. | cirad.fr |
| Product Ion (this compound) | Specific fragment ion (often same loss as unlabeled) | A characteristic fragment of the labeled standard. | cirad.fr |
| Collision Energy | Optimized voltage (eV) | To ensure efficient and reproducible fragmentation for both analyte and standard. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. Acetochlor is amenable to GC analysis, and the use of its ¹³C-labeled analog provides significant advantages in tracing studies and identifying transformation products. mdpi.comresearchgate.net
GC-MS is highly effective for identifying and quantifying Acetochlor in various matrices like soil and plant tissues. mdpi.comresearchgate.net When this compound is used in environmental fate studies, it acts as a tracer. Any volatile metabolites that are subsequently detected can be definitively linked back to the parent compound. The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, where it is programmed to detect only the specific mass-to-charge ratios (m/z) of ions characteristic of the labeled metabolites. researchgate.net This provides exceptional sensitivity and selectivity, filtering out interferences from the complex sample matrix and confirming that the detected compounds are indeed derived from Acetochlor. researchgate.net
Acetochlor can undergo various transformations in the environment, including dehalogenation (the removal of its chlorine atom). nih.gov Identifying these transformation products is crucial for understanding the complete environmental impact of the herbicide. Using this compound is invaluable in this process. A dehalogenated product of Acetochlor would have a different molecular weight and fragmentation pattern. However, a dehalogenated product formed from this compound would still retain the four ¹³C atoms, resulting in a unique mass signature that confirms its origin. cirad.fr This allows researchers to propose and confirm degradation pathways by tracking the labeled carbon skeleton through various chemical modifications. nih.gov
For example, if a suspected transformation product is found, analyzing the sample for the corresponding ¹³C-labeled version provides definitive proof. The mass difference between the unlabeled and labeled transformation product will correspond to the number of ¹³C atoms in the standard, confirming the product's identity and its link to the original herbicide.
Compound-Specific Stable Isotope Analysis (CSIA) for Mechanistic Insights
Compound-Specific Stable Isotope Analysis (CSIA) is a powerful analytical tool used to track the origin and transformation of environmental contaminants. By measuring the subtle changes in the stable isotopic ratios (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of a compound, CSIA can provide detailed information about the chemical and biological reactions it has undergone. These changes, known as isotopic fractionation, occur because reactions tend to proceed slightly faster with molecules containing lighter isotopes, leading to an enrichment of heavier isotopes in the remaining unreacted compound.
The analysis of carbon isotope fractionation (δ¹³C) is a cornerstone of CSIA for organic pollutants like acetochlor. Different degradation pathways, such as abiotic hydrolysis and microbial degradation, result in distinct carbon kinetic isotope effects (KIEs), which can be used to identify the dominant degradation mechanism in a given environment.
During abiotic hydrolysis, particularly under alkaline conditions, acetochlor undergoes a nucleophilic substitution (Sₙ2) reaction. Studies have shown that this process is associated with significant carbon isotope fractionation. For instance, the apparent kinetic isotope effects (AKIEc) for the alkaline hydrolysis of acetochlor have been reported to be in the range of 1.03 to 1.07. researchgate.net This fractionation is a result of the cleavage of the C-Cl bond in the chloroacetyl group.
In contrast, biodegradation of acetochlor by microorganisms can lead to different and often larger carbon isotope fractionation values. For example, aerobic biodegradation has been shown to result in a bulk carbon isotope enrichment factor (εbulk,C) of -5.8 ± 0.9‰. nih.gov The magnitude of this fractionation can help distinguish biotic degradation from abiotic processes. Furthermore, when acetochlor degradation is driven by hydroxyl radicals (•OH) in an oxygenated sediment environment, the carbon isotope fractionation is significantly smaller (εbulk,C = -0.5 ± 0.1‰), indicating a different reaction mechanism, likely an Sₙ1-type nucleophilic substitution. nih.gov By comparing the isotopic signature of acetochlor in a contaminated site to the values obtained from controlled laboratory studies, scientists can infer the primary transformation pathways.
Table 1: Carbon Isotope Fractionation of Acetochlor in Different Degradation Processes
| Degradation Process | Isotope Parameter | Reported Value | Reference |
| Aerobic Biodegradation | εbulk,C | -5.8 ± 0.9‰ | nih.gov |
| •OH Driven Oxidation | εbulk,C | -0.5 ± 0.1‰ | nih.gov |
| Alkaline Hydrolysis | AKIEC | 1.03 - 1.07 | researchgate.net |
Given that the initial step in many degradation pathways of acetochlor involves the cleavage of the carbon-chlorine bond, the analysis of chlorine isotope fractionation (δ³⁷Cl) provides a highly sensitive and direct probe of dechlorination processes. Since acetochlor contains only one chlorine atom, any isotopic shift is not diluted by other non-reacting chlorine atoms, making δ³⁷Cl a powerful indicator of its transformation. acs.org
Studies have demonstrated pronounced chlorine isotope fractionation during both abiotic hydrolysis and biodegradation of acetochlor. For chloroacetanilide herbicides as a group, including acetochlor, abiotic hydrolysis under various pH conditions and biodegradation in soils resulted in significant chlorine isotope fractionation, with enrichment factors (εCl) ranging from -5.0 ± 2.3‰ to -6.5 ± 0.7‰. acs.orgCurrent time information in Toronto, CA. This strong fractionation during the initial C-Cl bond cleavage makes chlorine CSIA a robust tool for detecting even limited degradation of acetochlor in the environment. ub.edunih.gov
The combination of carbon and chlorine isotope analysis in a dual-isotope approach further enhances the diagnostic power of CSIA. The relationship between the fractionation of carbon and chlorine (ΛC-Cl ≈ εC/εCl) can provide a characteristic signature for a specific degradation pathway. For chloroacetanilides, dual C-Cl isotope patterns with ΛC-Cl values ranging from 0.39 ± 0.15 to 0.67 ± 0.08 have been identified as robust indicators of their degradation. acs.org This multi-element isotope approach allows for a more confident differentiation between various transformation processes that might be indistinguishable based on carbon isotope data alone. acs.org
Table 2: Chlorine and Dual C-Cl Isotope Fractionation for Chloroacetanilides (including Acetochlor)
| Degradation Process | Isotope Parameter | Reported Value | Reference |
| Abiotic Hydrolysis & Biodegradation | εCl | -5.0 ± 2.3‰ to -6.5 ± 0.7‰ | acs.org |
| General Degradation | ΛC-Cl | 0.39 ± 0.15 to 0.67 ± 0.08 | acs.org |
Integration of Isotopic Tracing with Complementary Analytical Techniques
To gain a comprehensive understanding of acetochlor's fate, CSIA is often integrated with other analytical techniques. While this compound is a valuable tool for accurate quantification, the primary analytical workhorses for isotope fractionation studies are gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) for carbon and nitrogen isotopes, and gas chromatography-quadrupole mass spectrometry (GC-qMS) for chlorine isotopes. ub.edunih.govuqam.ca
The typical workflow involves extracting acetochlor from environmental samples (e.g., water, soil) using methods like solid-phase extraction (SPE). ub.edunih.gov The extract is then injected into the GC, which separates acetochlor from other compounds. For carbon isotope analysis, the GC is connected to an IRMS, which measures the ¹³C/¹²C ratio with high precision. For chlorine isotope analysis, a GC-qMS is often used, monitoring the ion fragments containing chlorine (e.g., m/z 225 and 223 for acetochlor) to determine the ³⁷Cl/³⁵Cl ratio. ub.edunih.govuqam.ca
Furthermore, the identification of transformation products is crucial for confirming degradation pathways inferred from CSIA. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect and quantify known and unknown metabolites of acetochlor. By combining the isotopic data of the parent compound with the product distribution data, a more complete picture of the degradation process can be constructed. This integrated approach, combining high-precision isotope ratio measurements with sensitive and specific detection of transformation products, provides a robust framework for assessing the environmental fate of acetochlor.
Environmental Fate and Transport Elucidation Through Acetochlor 13c4 Tracing
Soil Adsorption, Desorption, and Leaching Dynamics of Acetochlor-13C4
The behavior of acetochlor (B104951) in soil—its tendency to adhere to soil particles (adsorption), detach from them (desorption), and move downward with water (leaching)—is critical to its environmental impact. Tracing studies using labeled acetochlor have been fundamental in quantifying these processes.
The mobility of acetochlor in soil is predominantly controlled by its interaction with soil organic matter (SOM) and clay minerals. Studies consistently show that soils with higher organic matter and clay content exhibit greater adsorption of acetochlor, thereby reducing its mobility and potential for leaching. epa.govepa.govusda.gov
Research has demonstrated a strong positive correlation between the Freundlich sorption coefficient (Kf), a measure of adsorption capacity, and the soil's organic carbon content. nih.govresearchgate.net For instance, Kf values for acetochlor have been shown to be significantly higher in soils with greater organic matter, such as silty clay loam (Kf = 2.7), compared to sandy soils with low organic matter (Kf = 0.4). epa.gov This indicates that acetochlor is moderately mobile to immobile in soils with organic matter content of 3.4% or higher, but can be very mobile in soils with organic matter below 1%. epa.govepa.gov
Further detailed analyses reveal that specific components of organic matter, such as humic acid carbon, are better predictors of acetochlor sorption than the total organic carbon content. nih.gov Clay minerals, particularly smectite, also contribute significantly to sorption. nih.gov The type of exchangeable cations on the clay influences its acidity and, consequently, its adsorptive strength, with adsorption on montmorillonite (B579905) clay increasing with acidity (Ca2+ < Al3+). usda.gov
Table 1: Effect of Soil Properties on Acetochlor Sorption and Leaching This table is interactive. Click on the headers to sort the data.
| Soil Type | Organic Matter (%) | Freundlich Kf Value (mL/g) | Mobility/Leaching Potential |
|---|---|---|---|
| Silty Clay Loam | 3.4 | 2.7 | Moderately Mobile to Immobile |
| Sandy Loam | 2.4 | 1.6 | Mobile |
| Silt Loam | 1.2 | 1.1 | Mobile |
| Sandy Soil | 0.7 | 0.4 | Very Mobile |
Environmental conditions, particularly soil pH and moisture content, play a crucial role in the fate of acetochlor. Soil pH can influence the herbicide's sorption characteristics. Studies have reported a significant negative correlation between soil pH and sorption coefficients, suggesting that as pH increases, the adsorption of acetochlor to soil particles may decrease, potentially increasing its availability for transport. researchgate.net
Soil moisture is another critical factor. Adequate moisture, often from rainfall or irrigation, is necessary to move acetochlor into the upper soil layers where weed seeds germinate. uaiasi.ro Typically, 10-15 mm of rainfall within a week of application is required to leach the herbicide into the root zone. uaiasi.ro However, excessive rainfall can accelerate leaching and runoff. epa.gov Furthermore, soil moisture, along with temperature and oxygen levels, directly impacts the microbial communities responsible for the primary degradation of acetochlor in soil. uaiasi.ro Favorable conditions for microbial growth lead to faster breakdown of the herbicide. uaiasi.ro
The presence of other substances in the soil, such as co-applied herbicides or soil amendments like biochar, can significantly alter the environmental behavior of this compound.
Biochar: The addition of biochar, a charcoal-like substance used as a soil amendment, has been shown to drastically increase the sorption of acetochlor. sciengine.com This enhanced adsorption can reduce acetochlor's mobility and leaching potential. sciengine.com However, this can also increase its persistence; one study found that the half-life of acetochlor was eight times greater when 1% rice hull-based biochar was added to the soil. nih.gov The properties of the biochar, such as the feedstock it was made from and the temperature at which it was produced, determine its effectiveness in sorbing acetochlor. sciengine.comnih.govresearchgate.net For example, a study comparing biochars found that rice hull biochar had a sorption constant (Kf) of 309.96, while wood chip biochar had a Kf of only 2.27. nih.gov
Table 2: Influence of Biochar on Acetochlor Half-Life in Soil This table is interactive. Click on the headers to sort the data.
| Soil Treatment | Half-Life (days) | Reference |
|---|---|---|
| Soil without Walnut Shell Biochar | 9.90 | acs.orgnih.gov |
| Soil with Walnut Shell Biochar | 6.93 | acs.orgnih.gov |
Co-contaminants: Acetochlor is often applied in tank mixtures with other herbicides, such as atrazine (B1667683), glyphosate, or 2,4-D. awsjournal.org The presence of these other herbicides can affect acetochlor's fate. In a no-till system with a cover crop, one study found that when acetochlor was applied with desiccants like glyphosate, less than 6% of the applied acetochlor was detected in the soil after a significant rainfall event, suggesting most of it was retained on the crop residue. awsjournal.org The co-occurrence of acetochlor and atrazine is common, and tracing studies are vital to understanding their combined transport and potential impact on non-target crops in rotation, such as wheat. nih.gov
To predict the potential for groundwater contamination, researchers use both laboratory-based soil column studies and field-scale experiments, often employing isotopically labeled tracers. Laboratory column leaching studies have confirmed that acetochlor is mobile and has the potential to leach, particularly in soils with low organic matter. epa.govnih.govnih.gov In one study, 96% of applied acetochlor leached through a column of sandy soil, compared to only 29.7% in a silty clay loam with higher organic content. epa.gov
Field dissipation studies provide real-world data on the persistence and movement of acetochlor. A multi-year field study in Minnesota found that the dissipation half-life (DT50) of acetochlor was significantly shorter in surface soils (average of 5.7-7.7 days) compared to subsurface soils (20-27 days), demonstrating the importance of microbial activity in the topsoil for its degradation. usda.gov These field studies confirm laboratory findings that acetochlor is slightly persistent and that its potential to move deeper into the soil profile increases in subsurface layers where degradation is slower. epa.govusda.gov
Table 3: Comparison of Acetochlor Dissipation (DT50) in Laboratory and Field Studies This table is interactive. Click on the headers to sort the data.
| Study Type | Soil Depth | Dissipation Half-Life (DT50) in Days |
|---|---|---|
| Laboratory | Surface | 6.5 - 14 |
| Laboratory | Subsurface | 20 - 27 |
| Field | Surface | 2.9 - 12.6 |
Surface Water and Groundwater Transport Mechanisms of this compound
The movement of acetochlor from agricultural fields into bodies of water is a primary environmental concern. Labeled tracer studies are crucial for quantifying the mechanisms of this transport, such as surface runoff and subsurface drainage.
Acetochlor is frequently detected in streams and rivers within agricultural watersheds, especially following spring application and rainfall events, which points to surface runoff as a major transport pathway. unl.eduepa.govusgs.gov A study of the Mississippi River Basin found detectable concentrations of acetochlor in 78% of stream samples during the 1997 growing season. usgs.gov
In regions with poorly drained soils, artificial subsurface (tile) drainage can be a direct conduit for herbicides to surface waters. mda.state.mn.us A research project in Minnesota specifically investigated acetochlor losses through tile drainage. mda.state.mn.us The study found that while detections were infrequent, their likelihood increased with higher application rates. mda.state.mn.us These investigations into runoff and drainage demonstrate how acetochlor can move from treated fields and impact the quality of adjacent surface water bodies. unl.edumda.state.mn.us
Table 4: Acetochlor Detections in Tile Drainage Water (Minnesota, 2010) This table is interactive. Click on the headers to sort the data.
| Application Rate (pt/acre) | Samples with Detections (%) |
|---|---|
| 0.0 (Control) | 2.1 |
| 1.5 | 5.1 |
| 2.5 | 10.8 |
Aquifer Contamination Pathway Tracing and Hydrogeological Modeling
The potential for herbicides to leach from agricultural fields and contaminate groundwater is a significant environmental concern. Acetochlor is recognized for its potential to leach into groundwater, particularly in areas with permeable soils and shallow water tables. epa.gov The use of this compound as a tracer is pivotal in elucidating the specific pathways of this contamination and in developing and validating hydrogeological models.
While direct studies specifying the use of this compound in aquifer tracing are not abundant in the available literature, the principles of using isotopic tracers in hydrogeology are well-established. researchgate.net Such studies would involve the application of this compound to a specific plot of land, followed by monitoring its appearance and concentration in underlying groundwater monitoring wells. This data would provide direct evidence of leaching potential and the velocity of contaminant transport through the vadose zone (the unsaturated soil layer above the groundwater).
Hydrogeological models, which are mathematical representations of groundwater flow and contaminant transport, rely on accurate input parameters. Data generated from this compound tracing studies can be used to calibrate and validate these models, improving their predictive accuracy for assessing the vulnerability of aquifers to acetochlor contamination. For instance, the dissipation half-life of acetochlor in soil, a critical parameter in these models, has been shown to vary significantly with depth, with values ranging from 6.5 to 13.9 days in surface soils and 20.3 to 26.7 days in subsurface soils. umn.edu The inclusion of such depth-dependent degradation data, which can be precisely measured using labeled compounds, is crucial for refining the predictive power of these models. umn.edu
Table 1: Factors Influencing Acetochlor Leaching and Aquifer Contamination
| Factor | Influence on Leaching Potential | Relevant Research Findings |
|---|---|---|
| Soil Permeability | Higher permeability increases the rate of water and contaminant movement towards the aquifer. | Acetochlor is known to leach through permeable soils, especially where the water table is shallow. epa.gov |
| Soil Organic Carbon | High organic carbon content can increase the sorption of acetochlor, reducing its mobility. | Sorption of acetochlor is strongly correlated with organic carbon content, particularly humic acid carbon. nih.gov |
| Degradation Rate | Faster degradation in the soil profile reduces the amount of acetochlor available for leaching. | Acetochlor's half-life in soil can range from as short as 4.3 days to over 29 days depending on conditions. nih.govawsjournal.org |
| Depth to Groundwater | A shallow water table provides a shorter travel distance for contaminants to reach the aquifer. | The potential for groundwater contamination is higher in areas with shallow groundwater. epa.gov |
| Microbial Activity | Microbial degradation is a primary pathway for acetochlor dissipation in soil. frontiersin.org | The half-life of acetochlor is significantly shorter in non-sterile soils compared to sterile soils, demonstrating the importance of microbial activity. nih.gov |
Volatilization and Atmospheric Transport Studies of this compound
Volatilization, the process by which a substance evaporates into the atmosphere, can be a significant pathway for the dissipation of pesticides from treated fields. researchgate.net Once in the atmosphere, these compounds can be transported over long distances and redeposited in other areas, leading to widespread, low-level contamination. envirocomp.com Studying the volatilization and atmospheric transport of acetochlor is therefore essential for a complete understanding of its environmental distribution.
The use of this compound in such studies would allow for the precise measurement of volatilization fluxes from soil and plant surfaces, distinguishing the applied herbicide from background atmospheric concentrations. Although specific studies on this compound volatilization were not found, research on acetochlor indicates that it has a low vapor pressure, suggesting that while volatilization occurs, it may not be the primary dissipation pathway compared to microbial degradation. nih.gov However, even compounds with low volatility can undergo significant atmospheric transport, often bound to particulate matter. illinois.edu
Atmospheric transport models can be enhanced with data from labeled tracer studies. By releasing this compound and sampling air at various distances and altitudes, researchers can determine the atmospheric residence time and transport potential of acetochlor. This information is critical for assessing the potential for long-range transport and deposition in sensitive ecosystems far from the point of application.
Bioavailability and Distribution of this compound in Environmental Matrices
The bioavailability of a contaminant refers to the fraction of it that is available for uptake by living organisms. Understanding the bioavailability of acetochlor in different environmental matrices, such as soil, water, and sediments, is crucial for assessing its potential ecological impact. This compound is an ideal tool for these investigations, as it allows for the precise tracking of the herbicide's uptake and distribution within organisms and its partitioning between different environmental compartments.
Studies on the bioavailability of acetochlor have shown that its concentration in soil pore water is a good indicator of its uptake by plants. nih.gov For example, a significant correlation has been observed between the concentration of acetochlor in soil pore water and its accumulation in wheat foliage and roots. nih.gov The organic matter content of the soil is a dominant factor influencing the bioavailability of acetochlor, with higher organic matter leading to increased sorption and reduced availability. nih.gov
The use of this compound in controlled laboratory and field experiments would enable researchers to create a detailed mass balance of the herbicide, quantifying the amounts that are taken up by plants, sorbed to soil particles, degraded by microorganisms, and leached into water. For instance, studies using 14C-labeled acetochlor have been instrumental in determining its degradation pathways and the formation of its metabolites, such as acetochlor ethanesulfonic acid (ESA) and acetochlor oxanilic acid (OA). nih.govnih.gov Similar studies with this compound could provide even more refined data on these processes.
Table 2: Distribution of Acetochlor in Different Environmental Matrices
| Environmental Matrix | Key Processes | Research Findings |
|---|---|---|
| Soil | Sorption, degradation, leaching, volatilization. | Acetochlor's half-life in soil varies from a few days to several weeks. nih.govawsjournal.org Sorption is highly dependent on organic matter content. nih.gov |
| Water | Leaching from soil, runoff, atmospheric deposition. | Acetochlor and its degradates are detected in both surface and groundwater. scirp.orghealth.state.mn.us Degradation can be faster in water than in soil. scirp.org |
| Biota (e.g., Plants) | Uptake from soil and water, metabolism. | Acetochlor can accumulate in the roots and foliage of plants like wheat. nih.gov The use of radiolabeled herbicides helps in understanding their absorption and translocation in plants. usda.gov |
| Atmosphere | Volatilization, transport with particulate matter, deposition. | Acetochlor can be released into the atmosphere and transported, although it has a low vapor pressure. nih.govenvirocomp.com |
Biotic and Abiotic Transformation Pathways of Acetochlor 13c4
Microbial Degradation of Acetochlor-13C4 in Environmental Systems
Microbial activity is a primary driver in the breakdown of this compound in soil and water. Diverse microbial communities and isolated strains have demonstrated the capacity to metabolize this herbicide through various enzymatic reactions, leading to its eventual mineralization.
Elucidation of Specific Microbial Degradation Pathways and Metabolites (e.g., Dechlorination, Hydroxylation, N-dealkylation)
The microbial breakdown of this compound proceeds through several key transformation pathways. The most common initial steps involve the modification of the N-alkoxyalkyl side chain and the chloroacetyl group. nih.govnih.gov Primary degradation pathways identified through studies on acetochlor (B104951) include N-dealkylation, dechlorination, hydroxylation, and cyclization. nih.govcapes.gov.br
N-dealkylation is a frequent initial step, converting acetochlor into metabolites such as 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). nih.govresearchgate.net This is often followed by amide hydrolysis, which cleaves the amide bond to produce 2-methyl-6-ethylaniline (MEA). nih.govresearchgate.netoup.com Further hydroxylation of MEA can lead to the formation of compounds like 2-methyl-6-ethylaminophenol (MEAOH), which can be further transformed and eventually mineralized. nih.gov
Dechlorination is another critical pathway, which can occur either reductively under anaerobic conditions or through other mechanisms in aerobic environments. nih.govnih.govacs.org This process removes the chlorine atom, a key step in detoxifying the molecule. Other identified transformation processes include deethoxymethylation, carboxylation, and decarboxylation. nih.govcapes.gov.br
Table 1: Key Metabolites in the Microbial Degradation of Acetochlor
| Metabolite Name | Abbreviation | Formation Pathway | Reference |
|---|---|---|---|
| 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide | CMEPA | N-dealkylation | nih.gov, oup.com, researchgate.net |
| 2-methyl-6-ethylaniline | MEA | Amide hydrolysis of CMEPA | nih.gov, oup.com, researchgate.net |
| 2-methyl-6-ethylaminophenol | MEAOH | Hydroxylation of MEA | nih.gov |
| 2-methyl-6-ethylbenzoquinoneimine | MEBQI | Transformation of MEAOH | nih.gov |
Identification and Characterization of Acetochlor-Degrading Microbial Consortia and Isolated Strains
Numerous studies have isolated and characterized specific microorganisms and microbial consortia capable of degrading acetochlor. These microbes have been sourced from environments with a history of herbicide contamination, such as agricultural soils and activated sludge. nih.govcapes.gov.br While some single isolates can degrade the herbicide, consortia often demonstrate more efficient and complete mineralization through cooperative metabolism. nih.govcapes.gov.broup.com
For instance, a consortium of Sphingobium quisquiliarum DC-2 and Sphingobium baderi DE-13 was shown to work synergistically. nih.gov Strain DC-2 transformed acetochlor to 2-methyl-6-ethylaniline (MEA), which it could not degrade further. nih.gov Strain DE-13, while unable to degrade acetochlor itself, could take up MEA and mineralize it. nih.gov Similarly, a three-member consortium of Rhodococcus sp. T3-1, Delftia sp. T3-6, and Sphingobium sp. MEA3-1 was found to completely mineralize acetochlor. oup.com Other identified degrading strains include Serratia odorifera AC-1. nih.gov
Under anaerobic conditions, specific consortia have also been identified. An enriched anaerobic consortium, designated ACT6, demonstrated highly efficient acetochlor degradation, with key roles played by genera such as Desulfovibrio, Proteiniclasticum, and Lacrimispora. acs.orgnih.gov From this consortium, isolates including Cupidesulfovibrio sp. SRB-5, Proteiniclasticum sp. BAD-10, and Lacrimispora sp. BAD-7 were identified as acetochlor-degrading anaerobes. acs.orgnih.gov
Table 2: Examples of Acetochlor-Degrading Microorganisms
| Microorganism/Consortium | Type | Environment | Reference |
|---|---|---|---|
| Sphingobium quisquiliarum DC-2 & S. baderi DE-13 | Consortium | Activated Sludge | nih.gov |
| Rhodococcus sp. T3-1, Delftia sp. T3-6, Sphingobium sp. MEA3-1 | Consortium | Contaminated Soil | oup.com |
| Microbial Communities A, D, E, J | Consortia | Contaminated Soil & Sludge | nih.gov, capes.gov.br |
| Serratia odorifera AC-1 | Isolated Strain | Soil | nih.gov |
| Consortium ACT6 (Desulfovibrio, Proteiniclasticum, Lacrimispora) | Anaerobic Consortium | - | acs.org, nih.gov |
| Cupidesulfovibrio sp. SRB-5 | Isolated Anaerobe | Anaerobic Consortium | acs.org, nih.gov |
| Proteiniclasticum sp. BAD-10 | Isolated Anaerobe | Anaerobic Consortium | acs.org, nih.gov |
Biochemical Mechanisms of Enzyme-Mediated Transformation (e.g., Amidases)
The microbial degradation of this compound is facilitated by specific enzymes. Amidases play a crucial role in hydrolyzing the amide bond, a key step in the degradation pathway of many chloroacetamide herbicides. nih.gov A gene, cmeH, was cloned from Sphingobium quisquiliarum DC-2, which encodes an amidase responsible for the cleavage of the amide bond in the metabolite CMEPA. nih.gov
The general mechanism for amidases involves a catalytic triad (B1167595) of amino acid residues, typically a cysteine, a glutamate, and a lysine (B10760008) (e.g., Cys-166, Glu-59, Lys-134). nih.gov The reaction proceeds via a ping-pong mechanism where the amide substrate binds, ammonia (B1221849) is released, and a thioester intermediate is formed at the active site cysteine. nih.gov This intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid product. nih.gov In addition to amidases, other enzyme systems like the Rieske non-heme iron oxygenase (RHO) system have been identified as responsible for the N-dealkylation of chloroacetamide herbicides. mdpi.com
Role of Aerobic and Anaerobic Conditions on Degradation Kinetics
The presence or absence of oxygen significantly influences the degradation pathways and kinetics of this compound.
In aerobic soils, microbial degradation is the primary route of dissipation, characterized by processes like dechlorination and amide bond hydrolysis. nih.gov The degradation half-life (DT50) under aerobic conditions typically ranges from 10 to 40 days. nih.gov
Under anaerobic conditions, such as in flooded soils or certain groundwater environments, degradation still occurs but often through different pathways and at different rates. nih.govnih.gov Anaerobic degradation can be enhanced by acclimating microbial sludge. nih.gov One study found that an acclimated anaerobic consortium (ACT6) exhibited an 8.7-fold increase in its ability to degrade acetochlor compared to the initial, unacclimated consortium. acs.orgnih.gov The degradation under anaerobic conditions has been shown to follow first-order kinetics. nih.gov The dominant anaerobic pathways include reductive dechlorination and thiol-substitution dechlorination. acs.orgnih.gov The presence of alternative electron acceptors, such as sulfate, can significantly enhance the anaerobic degradation rate. acs.orgacs.org
Table 3: Comparison of Aerobic and Anaerobic Degradation of Acetochlor
| Feature | Aerobic Degradation | Anaerobic Degradation | Reference |
|---|---|---|---|
| Primary Pathways | N-dealkylation, Hydroxylation, Amide Hydrolysis | Reductive Dechlorination, Thiol-substitution | nih.gov, acs.org, nih.gov |
| Typical Half-Life (DT50) | 10-40 days | Can be slower, but enhanced by acclimation | nih.gov, nih.gov |
| Key Microorganisms | Sphingobium, Rhodococcus, Serratia | Desulfovibrio, Proteiniclasticum, Dechloromonas | nih.gov, oup.com, nih.gov, nih.gov |
| Influencing Factors | Oxygen availability, microbial population | Presence of electron acceptors (e.g., sulfate), acclimation | nih.gov, acs.org |
Plant Uptake, Translocation, and Metabolism of this compound
Plants can absorb this compound from the soil, primarily through their root systems, although some absorption can occur through the shoots of germinating seedlings. fao.org The extent of uptake and subsequent movement within the plant varies among species and is influenced by the physicochemical properties of the compound. nih.govnih.gov
Root Uptake and Shoot Translocation Mechanisms in Various Plant Species
Studies on wheat have shown that acetochlor is taken up by the roots, likely through the apoplastic pathway, which involves movement through the cell walls and intercellular spaces. nih.gov However, its upward translocation from the roots to the shoots is limited. nih.gov The herbicide tends to accumulate in the roots due to its lipophilic nature, causing it to partition into root cell membranes and organelles with high lipid content. nih.govunl.edu This sequestration in the roots restricts its entry into the xylem, the primary water-conducting tissue responsible for transporting substances to the shoots. nih.govunl.edu
The translocation of chemicals in plants is often related to their octanol-water partition coefficient (log KOW), a measure of lipophilicity. nih.gov Herbicides that are highly lipophilic, like acetochlor, tend to be retained in the roots, while very hydrophilic compounds may have difficulty crossing the Casparian strip, a waterproof barrier in the root. unl.edu Consequently, there is limited acropetal (upward) movement of acetochlor to the stems and leaves. nih.gov This contrasts with other herbicides like atrazine (B1667683), which are more readily transported to the shoots. nih.gov Differences in uptake and translocation abilities have been observed among various plant species, with leafy vegetables sometimes showing higher shoot concentrations of certain pesticides compared to other plants. nih.gov
Formation of Labeled Metabolites within Plant Tissues
The use of 13C-labeled acetochlor (this compound) has been instrumental in tracing its metabolic fate within various plant species. Following uptake, primarily through the shoots and to a lesser extent the roots of germinating plants, this compound undergoes extensive biotransformation. fao.org The metabolic pathways involved are complex and can vary between different plant species, leading to a range of labeled metabolites.
Initial metabolic steps often involve the displacement of the chlorine atom, a key reaction in the detoxification process. This is frequently followed by conjugation with endogenous molecules. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) analyses have successfully identified numerous metabolites and conjugates. These are typically formed through processes such as dealkylation, hydroxylation, and subsequent conjugation with thiols and glycosides. nih.gov
For instance, studies on chloroacetamide herbicides have revealed that a significant detoxification route involves conjugation with glutathione (B108866) (GSH). This reaction is catalyzed by glutathione S-transferase (GST) enzymes. The resulting GSH conjugate can then be further metabolized through a series of enzymatic steps. This includes the sequential removal of amino acids, leading to the formation of cysteinylglycine (B43971) and cysteine conjugates. These conjugates can then undergo further modifications.
Another important metabolic pathway is O-demethylation, which can occur independently or sequentially with GSH conjugation. nih.gov The identification of O-demethylated metabolites of related chloroacetamides highlights the role of cytochrome P450 monooxygenases in the initial phases of detoxification. nih.gov The resulting hydroxylated intermediates are often more water-soluble and susceptible to further conjugation reactions.
The specific profile of labeled metabolites can differ significantly between tolerant and susceptible plant species. Tolerant plants, such as corn, often exhibit a more rapid and complete metabolism of the herbicide. This enhanced metabolic capacity prevents the accumulation of the parent compound or phytotoxic metabolites, thus conferring tolerance. In contrast, sensitive weed species may have a less efficient metabolic system, leading to the accumulation of the active herbicide and subsequent injury.
The major metabolites of acetochlor that have been identified in plants include those resulting from conjugation with glutathione, cysteine, and other endogenous thiols. These conjugation products are generally considered to be less toxic than the parent acetochlor molecule.
| Metabolic Process | Resulting Labeled Metabolites | Enzymes Involved | Significance |
| Glutathione Conjugation | Acetochlor-SG, Acetochlor-cysteinylglycine, Acetochlor-cysteine | Glutathione S-transferases (GSTs) | Primary detoxification pathway, reduces phytotoxicity. |
| O-Demethylation | O-demethylated this compound | Cytochrome P450 monooxygenases | Increases water solubility and prepares for further conjugation. |
| Hydroxylation | Hydroxylated this compound derivatives | Cytochrome P450 monooxygenases | A key step in the detoxification process. |
| Glycosylation | Glycoside conjugates of this compound metabolites | Glycosyltransferases | Sequesters metabolites in the vacuole, further reducing toxicity. |
Detoxification Mechanisms and Conjugation Processes in Plants
Plants have evolved sophisticated detoxification systems to metabolize xenobiotics, including herbicides like this compound. This metabolic defense is a multi-phase process, often referred to as the "green liver" concept, which involves transformation, conjugation, and compartmentalization.
Phase I: Transformation
The initial phase of detoxification involves the chemical modification of the this compound molecule to increase its reactivity and water solubility. This is primarily accomplished by cytochrome P450 monooxygenases (P450s). nih.gov These enzymes introduce functional groups, such as hydroxyl groups, through oxidation reactions. nih.gov This transformation is a critical step as it prepares the herbicide for the subsequent conjugation phase.
Phase II: Conjugation
In Phase II, the modified herbicide or its metabolites are conjugated with endogenous molecules. This process is a central part of detoxification and significantly reduces the phytotoxicity of the compound. The most well-studied conjugation reaction for chloroacetamide herbicides is with glutathione (GSH), a tripeptide that plays a crucial role in cellular defense against oxidative stress. nih.gov
The conjugation of this compound with GSH is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govnih.gov This reaction involves the nucleophilic attack of the thiolate anion of GSH on the electrophilic chloroacetyl group of acetochlor, leading to the displacement of the chlorine atom and the formation of a glutathione conjugate (Acetochlor-SG).
This conjugation can be induced by chemical agents known as herbicide safeners, which enhance the expression of genes encoding GSTs and other detoxification enzymes, thereby increasing the tolerance of certain crops to herbicides. nih.gov Following the initial conjugation, the Acetochlor-SG conjugate can be further processed by peptidases, leading to the formation of γ-glutamylcysteine and cysteine conjugates.
Phase III: Compartmentalization
The final phase of detoxification involves the transport and sequestration of the herbicide conjugates into cellular compartments, primarily the vacuole. This process is mediated by ATP-binding cassette (ABC) transporters located on the vacuolar membrane (tonoplast). nih.gov By sequestering the conjugates in the vacuole, the plant effectively removes them from the cytoplasm, preventing any potential interference with cellular processes. Once in the vacuole, these conjugates may undergo further degradation or remain stored as terminal metabolites.
The efficiency of these detoxification mechanisms, particularly the activity of GSTs and the subsequent transport of conjugates, is a key determinant of a plant's tolerance to acetochlor.
Isotopic Tracing in Phytoremediation Research
The use of isotopically labeled compounds like this compound is a powerful tool in phytoremediation research. Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants from soil and water. Isotopic tracing allows for the precise tracking of the contaminant's fate and the elucidation of the mechanisms involved in its remediation.
By using this compound, researchers can distinguish between the herbicide applied in the study and any pre-existing, unlabeled acetochlor in the environment. This is crucial for accurately quantifying uptake, translocation, and degradation rates. The 13C label serves as a stable isotopic signature that can be followed through various environmental compartments and biological tissues.
In phytoremediation studies, this compound can be used to:
Quantify Plant Uptake and Translocation: By measuring the amount of 13C in different plant parts (roots, stems, leaves), researchers can determine the extent to which the herbicide is absorbed by the plant and how it is distributed throughout its tissues.
Identify and Quantify Metabolites: The 13C label is incorporated into the metabolites formed within the plant. This allows for the unambiguous identification and quantification of the degradation products, providing insights into the specific metabolic pathways involved in detoxification.
Determine the Formation of Bound Residues: A significant portion of a herbicide in soil can become incorporated into the soil organic matter, forming non-extractable or bound residues. nih.gov Using this compound allows for the quantification of this process, which is important for assessing the long-term fate and bioavailability of the herbicide.
Recent studies have highlighted the potential of certain plant species, such as Avena sativa (oat) and Medicago sativa (alfalfa), in the phytoremediation of metolachlor (B1676510), a related chloroacetamide herbicide. mdpi.com These plants have been shown to enhance the dissipation of the herbicide from the soil. The application of isotopic tracers like this compound in similar studies would provide more detailed information on the specific roles of the plants and their associated microbes in the remediation process.
Abiotic Transformation Processes of this compound
Photodegradation Pathways and Kinetics under Various Light Regimes
The abiotic transformation of this compound in the environment is significantly influenced by photodegradation, the breakdown of molecules by light. The rate and pathway of this process are dependent on the light spectrum and the presence of other substances in the environment.
Studies on the photochemical degradation of acetochlor have shown that it follows first-order kinetics. The half-life of acetochlor can vary depending on the solvent and the light source. For instance, under UV light, the half-life was found to be 1.2 hours in a water-methanol mixture and even shorter in pure methanol. nih.gov
The primary step in the photolysis of acetochlor is dehalogenation, which involves the cleavage of the carbon-chlorine bond. nih.gov This leads to a rapid increase in the concentration of chloride ions in the solution. While the aromatic ring of the molecule tends to remain intact, the substituents attached to the nitrogen atom can undergo various transformations. This results in the formation of several photoproducts, which have been identified using gas chromatography-mass spectrometry (GC-MS). nih.gov Interestingly, some of these photo-metabolites have shown greater photochemical stability than the parent acetochlor molecule. nih.gov
The presence of dissolved organic matter (DOM) and nitrates in surface water can influence the photodegradation of related chloroacetanilide herbicides. chemrxiv.org DOM can act as a photosensitizer, potentially accelerating degradation, but it can also attenuate light, slowing down the process. Nitrates, upon irradiation, can generate hydroxyl radicals, which are highly reactive and can contribute to the indirect photodegradation of the herbicide. chemrxiv.org
Research using simulated sunlight has demonstrated that both direct and indirect photolysis contribute to the degradation of chloroacetanilides in water. chemrxiv.org The analysis of transformation products indicates that oxidation mediated by hydroxyl radicals is a predominant pathway in indirect photodegradation. chemrxiv.org
| Parameter | Observation | Significance |
| Kinetics | Follows first-order kinetics. nih.gov | Allows for the prediction of degradation rates under specific conditions. |
| Half-life | 1.2 hours in water-methanol under UV light. nih.gov | Indicates relatively rapid degradation under direct, high-energy light. |
| Primary Reaction | Dehalogenation (loss of chlorine). nih.gov | The initial and crucial step in the photochemical breakdown. |
| Major Pathways | N-dealkylation, hydroxylation. nih.govresearchgate.net | Leads to the formation of various photoproducts. |
| Environmental Factors | Influenced by dissolved organic matter and nitrates. chemrxiv.org | The environmental matrix plays a key role in the overall rate of photodegradation. |
Hydrolysis and Chemical Transformation Routes in Water and Soil
In addition to photodegradation, this compound can undergo hydrolysis and other chemical transformations in water and soil. Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature.
In soil, the degradation of acetochlor is a complex process involving both biotic and abiotic pathways. nih.gov Abiotic transformation can occur in sterile soils, indicating that chemical reactions independent of microbial activity contribute to its breakdown. nih.gov The dissipation of acetochlor in soil can be rapid, with half-life values varying depending on the soil type and conditions. nih.govnih.gov For example, half-lives can range from a few days to several weeks. nih.govnih.gov
The mobility and leaching of acetochlor in soil are influenced by its adsorption to soil particles. nih.gov This adsorption is affected by soil properties such as organic matter content and clay content. Higher adsorption generally leads to lower mobility and potentially slower degradation in the aqueous phase.
Several degradation products of acetochlor have been identified in soil and water, including acetochlor-ethane sulphonic acid and acetochlor-oxanilic acid. nih.gov The formation of these metabolites can result from a combination of microbial and chemical processes.
Advanced Research Perspectives and Future Directions for Acetochlor 13c4 Studies
Integration of Acetochlor-13C4 Data into Environmental Fate Models and Predictive Frameworks
The integration of data from this compound studies into environmental fate models represents a significant leap forward in creating more accurate and reliable predictive frameworks. Traditional models often rely on laboratory-derived parameters and face challenges in capturing the complex and variable conditions of real-world ecosystems. Compound-Specific Isotope Analysis (CSIA) using tracers like this compound offers a way to overcome these limitations by providing field-based evidence of degradation processes. researchgate.netnih.gov
By tracing the isotopic signature of this compound, researchers can distinguish between degradation and non-degradative dissipation processes such as dilution, sorption, and volatilization. copernicus.org This is crucial because during degradation, molecules containing the lighter isotope (¹²C) are typically transformed faster than those with the heavier isotope (¹³C), leading to a measurable change in the isotopic ratio of the remaining contaminant pool. copernicus.org This phenomenon, known as kinetic isotope fractionation, provides a definitive signature of degradation that can be used to calibrate and validate environmental models.
Recent advancements include the development of reactive transport models that explicitly incorporate stable isotope fractionation data. For instance, the Pesticide Isotope BEACH model (PiBEACH) was created by adapting a hydrological model to simulate not only the movement of pesticides but also their isotopic evolution in a catchment. copernicus.org The use of such models, constrained by real-world CSIA data, allows for a more precise quantification of pesticide degradation rates at the catchment scale. copernicus.orgcopernicus.org This approach helps to refine predictions of pesticide persistence and potential for water resource contamination. researchgate.net
Table 1: Key Parameters for Integrating Isotope Data into Environmental Models
| Parameter | Description | Relevance for Models | Research Focus |
| Isotope Fractionation Factor (ε) | The extent of isotopic change during a specific degradation reaction. | Defines the relationship between the extent of degradation and the change in isotopic composition. | Determining ε values for various acetochlor (B104951) degradation pathways (e.g., microbial, abiotic hydrolysis). researchgate.net |
| Initial Isotopic Signature (δ¹³C₀) | The ¹³C/¹²C ratio of the applied this compound before any degradation occurs. | Serves as the baseline for calculating the extent of degradation in environmental samples. | Characterizing the isotopic signatures of commercial herbicide formulations. copernicus.org |
| Degradation Rate (k) | The rate at which the herbicide is transformed in the environment. | Can be more accurately constrained in models by using CSIA data to separate degradation from other loss processes. | Field-scale validation of degradation rates under different hydro-climatic conditions. copernicus.org |
| Transport Parameters | Factors governing the movement of the herbicide through soil and water (e.g., advection, dispersion). | Isotope data helps differentiate transport from in-situ degradation, leading to better parameterization. | Coupling hydrological monitoring with multi-scale isotopic measurements. copernicus.org |
Comparative Studies of this compound with Other Isotopic Herbicide Tracers
The choice of an isotopic tracer is critical for the success of environmental fate studies. This compound, as a stable isotope tracer, offers distinct advantages and presents unique research opportunities when compared to other tracers, such as the radioactive isotope ¹⁴C-acetochlor or other stable isotope-labeled herbicides.
Stable isotope tracers like this compound circumvent the issues associated with radioactivity, allowing for safer and more flexible application in field-scale investigations. Comparative studies focusing on the degradation of different chloroacetanilide herbicides (e.g., acetochlor, alachlor (B1666766), metolachlor) using CSIA have revealed differences in their biodegradability and associated isotope fractionation. nih.govnih.gov Such studies are crucial for understanding why some herbicides are more persistent than others under similar environmental conditions. For example, a study in lab-scale wetlands showed that acetochlor and alachlor were significantly more degraded than metolachlor (B1676510), which was confirmed by significant carbon isotope fractionation for the former two compounds. nih.gov
Future comparative research should focus on:
Direct comparison of ¹³C and ¹⁴C tracers: Conducting parallel experiments using both this compound and ¹⁴C-acetochlor to cross-validate findings and highlight the unique insights provided by each method.
Multi-element CSIA: Using tracers labeled with other stable isotopes (e.g., ¹⁵N, ³⁷Cl) in conjunction with this compound to investigate specific reaction mechanisms, as different elements may show fractionation at different steps of the degradation pathway. nih.gov
Inter-compound comparisons: Expanding studies to compare the fate of this compound with other classes of isotopically labeled herbicides to develop a broader understanding of the factors controlling pesticide persistence.
Methodological Advancements in High-Resolution Isotopic Tracing Techniques
The ability to accurately measure the subtle changes in the isotopic composition of this compound in complex environmental matrices relies on sophisticated analytical instrumentation. Continuous advancements in high-resolution tracing techniques are expanding the scope and sensitivity of these studies.
The primary analytical tool for CSIA is isotope ratio mass spectrometry (IRMS) coupled with a chromatographic separation system, typically gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS). researchgate.net These systems allow for the precise measurement of isotope ratios of individual compounds within a mixture. For a compound like acetochlor, GC-based methods are common. iuls.romdpi.com
Recent methodological advancements have focused on improving sensitivity, reducing sample size requirements, and overcoming matrix interferences. epa.gov Key developments include:
High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with GC or LC provides enhanced specificity, which is critical for distinguishing target analytes from complex environmental backgrounds and eliminating interferences. nih.gov
Tandem Mass Spectrometry (MS/MS or MS³): Techniques like UPLC-MS³ (Ultra-Performance Liquid Chromatography with triple quadrupole mass spectrometry) offer extremely high selectivity and sensitivity for quantifying trace levels of acetochlor in biological samples, which can be adapted for isotopic analysis. nih.gov One study demonstrated a reliable UPLC-MS³ method for detecting acetochlor in cell cultures with a linear range of 0.5-20 ng/mL. nih.gov
Improved Sample Preparation: The development of more efficient extraction and clean-up techniques, such as accelerated solvent extraction (ASE) and solid-phase extraction (SPE), allows for better recovery of analytes from challenging matrices like soil and plant tissues, ensuring accurate isotopic analysis. mdpi.comepa.gov
Future research in this area will likely involve the miniaturization of analytical systems, the development of methods for real-time, in-situ isotopic analysis, and the further integration of multi-dimensional chromatography to resolve complex mixtures of contaminants and their transformation products.
Interdisciplinary Research Combining Stable Isotope Tracing with Microbial Omics (e.g., Metagenomics, Transcriptomics, Proteomics)
One of the most exciting frontiers in environmental science is the combination of stable isotope probing (SIP) with multi-omics technologies. This interdisciplinary approach allows researchers to move beyond simply observing degradation to identifying the specific microorganisms and the functional genes and enzymes responsible for the process.
In a SIP experiment, a substrate heavily enriched with a stable isotope, such as this compound, is introduced into an environmental sample (e.g., soil or water). Microorganisms that actively consume the substrate will incorporate the ¹³C into their biomass, including their DNA, RNA, and proteins. By separating and analyzing these labeled biomolecules, researchers can identify the active degraders.
Metagenomics (DNA-SIP): This technique involves extracting total DNA from the sample after incubation with this compound. The "heavy" DNA containing ¹³C is separated from the "light" ¹²C-DNA via density gradient ultracentrifugation. Sequencing the heavy DNA reveals the genomic identity of the organisms that assimilated carbon from acetochlor. This approach has been successfully used to identify bacteria that degrade other herbicides, such as metolachlor and 2,4-D. dntb.gov.uanih.gov Researchers have already identified several bacterial genera capable of degrading acetochlor, including Pseudomonas, Klebsiella, and Rhodococcus, and DNA-SIP can pinpoint which of these are active in a specific environment. nih.gov
Transcriptomics (RNA-SIP): By targeting RNA, which has a much faster turnover rate than DNA, RNA-SIP can provide a snapshot of gene expression at the time of sampling. This helps identify the specific genes (and thus enzymes) that are being actively transcribed by the microbial community in response to the presence of this compound.
Proteomics (Protein-SIP): This method identifies the ¹³C-labeled proteins produced by the degrading organisms. It provides direct evidence of the catalytic machinery involved in acetochlor transformation, linking genetic potential to actual function. Key enzymes in acetochlor biodegradation, such as hydrolases and monooxygenases, have been identified and could be targeted in protein-SIP studies. nih.gov
Combining these omics approaches with this compound tracing provides a powerful toolkit for unlocking the "black box" of microbial degradation in the environment, paving the way for developing enhanced bioremediation strategies.
Table 2: Application of Omics in this compound Studies
| Omics Technique | Target Biomolecule | Information Gained | Potential Application for Acetochlor |
| Metagenomics (DNA-SIP) | DNA | "Who is there?" - Identifies the organisms capable of degrading the compound. | Identifying novel acetochlor-degrading microbial species in contaminated soils and aquifers. dntb.gov.uanih.gov |
| Transcriptomics (RNA-SIP) | RNA | "What are they doing?" - Reveals the active metabolic pathways and genes being expressed. | Pinpointing the specific degradation genes that are switched on in the presence of acetochlor. |
| Proteomics (Protein-SIP) | Proteins | "Which tools are they using?" - Directly identifies the enzymes carrying out the degradation. | Confirming the role of specific enzymes (e.g., hydrolase, debutoxylase) in the breakdown of acetochlor in situ. nih.gov |
Application of this compound in Addressing Emerging Environmental Challenges and Contaminant Research
The application of this compound extends beyond studying the fate of acetochlor itself. The methodologies and principles developed can be applied to a wide range of emerging environmental challenges. Acetochlor is a widespread contaminant, and understanding its behavior can serve as a model for other pollutants. nih.govnih.gov
Assessing Remediation Strategies: this compound can be used as a performance tracer to evaluate the effectiveness of remediation technologies, such as bioremediation or advanced oxidation processes. By monitoring the change in its isotopic signature, researchers can confirm that the technology is destroying the contaminant rather than simply transferring it to another phase.
Studying Non-Target Effects: While herbicides are designed to target plants, they can have unintended effects on other organisms, including soil invertebrates and microbial communities. georgiasouthern.eduresearchgate.netresearchgate.netmdpi.com Labeled tracers like this compound can be used to track the uptake and metabolic fate of the herbicide in non-target species, providing crucial data for ecological risk assessments.
Investigating Transformation Products: The degradation of acetochlor can lead to the formation of various transformation products (TPs), which may themselves be mobile and toxic. nih.gov Isotopic labeling helps in tracing the formation of these TPs from the parent compound, elucidating complex degradation pathways and ensuring that risk assessments consider the complete lifecycle of the contaminant.
Source Tracking of Contamination: While CSIA is typically used to track degradation, variations in the isotopic signatures of herbicides from different manufacturers can potentially be used to trace the source of pollution in a watershed, although this application is still developing. researchgate.netcopernicus.org
By providing a more detailed and mechanistic understanding of contaminant behavior, studies using this compound contribute significantly to the development of more effective environmental management and protection strategies for a host of chemical pollutants.
Q & A
Q. What are the validated analytical methods for detecting and quantifying Acetochlor-13C4 in environmental samples?
To ensure accuracy, use isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). Calibrate with certified reference standards (e.g., NIST-traceable materials) and validate using recovery experiments (spiked matrices). Include quality controls: blank samples, replicates, and matrix-matched calibration curves to account for ionization suppression . Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (≥3 and ≥10, respectively) .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., pH 4–9, 25–50°C). Use HPLC-UV or LC-MS to monitor degradation products. Perform kinetic analysis (e.g., Arrhenius plots) to extrapolate shelf-life. Include deuterated analogs as internal standards to correct for matrix effects . Document deviations exceeding ±15% recovery as instability indicators .
Q. What protocols ensure the isotopic purity of this compound during synthesis?
Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>99% 13C4). Use synthetic routes minimizing side reactions (e.g., controlled alkylation of 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide-13C4). Validate purity via chromatographic separation (HPLC) coupled with isotopic ratio monitoring .
Q. How can researchers mitigate cross-contamination when handling this compound in shared laboratory spaces?
Implement strict workflows: dedicated glassware, fume hoods, and storage at –20°C in amber vials. Use liquid handling robots for repetitive tasks to minimize human error. Validate cleanliness via swab tests analyzed by LC-MS .
Advanced Research Questions
Q. What strategies resolve discrepancies in this compound recovery rates between spiked water and soil matrices?
Perform matrix-specific extraction optimization. For water, solid-phase extraction (SPE) with C18 cartridges is sufficient. For soil, combine pressurized liquid extraction (PLE) with cleanup steps (e.g., dispersive SPE using PSA/C18). Quantify matrix effects via post-column infusion and adjust calibration curves accordingly . Cross-validate with independent methods (e.g., QuEChERS vs. traditional SPE) .
Q. How can isotopic tracing with this compound elucidate metabolic pathways in non-target organisms?
Expose model organisms (e.g., Daphnia magna) to sub-lethal doses. Extract metabolites using hybrid SPE-Lipid Removal cartridges. Analyze via HRMS/MS with data-dependent acquisition (DDA) to identify 13C-labeled fragments. Compare fragmentation patterns to unlabeled analogs using databases (e.g., MassBank). Confirm novel metabolites via synthetic standards .
Q. What statistical approaches are recommended for interpreting time-series data on this compound environmental persistence?
Apply mixed-effects models to account for spatial-temporal variability. Use ANOVA to test degradation rates across soil types. For censored data (concentrations <LOQ), employ maximum likelihood estimation (MLE). Validate assumptions (e.g., normality, homoscedasticity) via Q-Q plots and Levene’s test .
Q. How do researchers validate computational models predicting this compound adsorption to organic matter?
Parameterize models (e.g., EPI Suite, COSMOtherm) with experimental log Koc values derived from batch equilibrium studies. Compare predictions to empirical data using goodness-of-fit metrics (R², RMSE). Perform sensitivity analysis to identify critical parameters (e.g., organic carbon content, pH) .
Data Integrity and Reproducibility
Q. What documentation standards ensure reproducibility in this compound studies?
Follow FAIR principles: publish raw spectra, chromatograms, and metadata in repositories (e.g., Zenodo). Detail instrument parameters (e.g., column type, gradient program) and software versions. Use electronic lab notebooks (ELNs) with version control .
Q. How should researchers address conflicting isotopic enrichment data between suppliers?
Cross-check certificates of analysis (CoA) using independent methods (e.g., elemental analyzer-isotope ratio mass spectrometry). Collaborate with third-party labs for inter-laboratory comparisons. Report discrepancies to suppliers and regulatory bodies (e.g., EPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
